Cas no 2138086-65-2 (2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile)

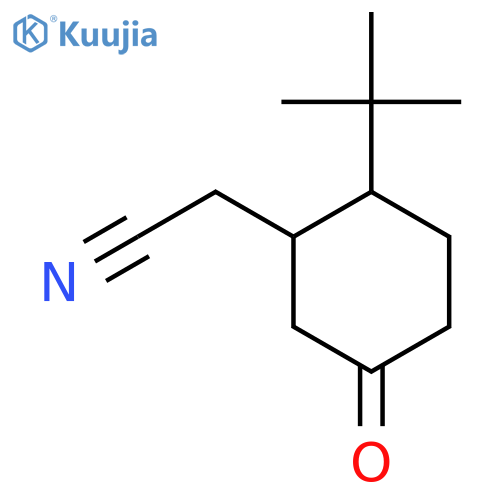

2138086-65-2 structure

商品名:2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile

2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2138086-65-2

- EN300-1156784

- 2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile

- 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile

-

- インチ: 1S/C12H19NO/c1-12(2,3)11-5-4-10(14)8-9(11)6-7-13/h9,11H,4-6,8H2,1-3H3

- InChIKey: BBECFVZNYIWLSA-UHFFFAOYSA-N

- ほほえんだ: O=C1CCC(C(CC#N)C1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1156784-2.5g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 2.5g |

$2268.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-0.25g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 0.25g |

$1065.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-0.05g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 0.05g |

$972.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-0.5g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 0.5g |

$1111.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-1.0g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 1g |

$1157.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-10.0g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 10g |

$4974.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-5.0g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 5g |

$3355.0 | 2023-05-23 | ||

| Enamine | EN300-1156784-0.1g |

2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |

2138086-65-2 | 0.1g |

$1019.0 | 2023-05-23 |

2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 関連文献

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2138086-65-2 (2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬